- Palladium-catalyzed asymmetric decarboxylative allylation of azlactone enol carbonates: Fast access to enantioenriched α-allyl quaternary amino acids, European Journal of Organic Chemistry, 2019, 2019(4), 732-741
Cas no 96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid)
96886-56-5 structure
Product Name:(2R)-2-amino-2-methyl-pent-4-enoic acid
CAS No:96886-56-5
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD00153479
CID:61870
PubChem ID:329761371
Update Time:2024-10-25
(2R)-2-amino-2-methyl-pent-4-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Amino-2-methylpent-4-enoic acid
- L-alpha-Allylalanine
- (2R)-2-amino-2-methylpent-4-enoic acid
- (R)-(+)-α-Allylalanine
- (R)-2-(2'-propylenyl) alanine
- (R)-2-amino-2-methyl-4-pentenoic acid
- 4-Pentenoic acid, 2-amino-2-methyl-, (2R)-
- alpha-methyl-D-Allylglycine
- H-alpha-All-L-Ala-OH
- (S)-2-Amino-2-methyl-4-pentenoic acid
- A-ALLYL-D-ALA
- AmbotzHAA5240
- D-A-ALLYLALANINE
- H-A-ALL-D-ALA-OH
- (2R)-2-Amino-2-methyl-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-amino-2-methyl-, (R)- (ZCI)
- (2R)-2-Azaniumyl-2-methylpent-4-enoate
- (R)-α-Allylalanine
- (2R)-2-amino-2-methyl-pent-4-enoic acid
- PS-12444
- AB04108
- AC-060
- (R)-(+)-
- CS-0089885
- (R)-a-Allylalanine (H-D-aMeGly(All)-OH)
- MFCD00153479
- A-Allylalanine
- SCHEMBL371079
- ALPHA-ALLYL-D-ALA
- (r)-alpha-allylalanine
- 96886-56-5
- (R)-(+)-alpha-Allylalanine, >=98.0% (HPLC)
- DTXSID00441959
- A-ALLYL-L-ALA
- AKOS016843850
- LT0126
- A inverted exclamation mark-Allyl-D-Ala
-
- MDL: MFCD00153479
- Inchi: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
- InChI Key: QMBTZYHBJFPEJB-ZCFIWIBFSA-N
- SMILES: O=C([C@@](C)(CC=C)N)O
Computed Properties
- Exact Mass: 147.09000
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 226.2±33.0 °C at 760 mmHg
- Flash Point: 90.6±25.4 °C
- Refractive Index: 1.484
- PSA: 72.55000
- LogP: 1.00050
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
(2R)-2-amino-2-methyl-pent-4-enoic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
(2R)-2-amino-2-methyl-pent-4-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A014933-50mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 50mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A014933-100mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 100mg |
$ 325.00 | 2022-06-08 | ||
| TRC | A014933-250mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 250mg |
$ 645.00 | 2022-06-08 | ||
| Chemenu | CM100705-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$469 | 2021-06-09 | |
| Chemenu | CM100705-5g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 5g |
$1408 | 2021-06-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03029-500mg |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 500mg |
¥7648.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03029-100mg |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 100mg |
¥2058.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R849782-250mg |
(R)-2-(2'-propylenyl)alanine |
96886-56-5 | >97% | 250mg |
1,188.00 | 2021-05-17 | |
| Chemenu | CM100705-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM100705-5g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 5g |
$1408 | 2022-09-28 |
(2R)-2-amino-2-methyl-pent-4-enoic acid Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 12 h, 100 °C
1.2 Reagents: Amberlite IR 120
1.2 Reagents: Amberlite IR 120
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
Reference
- Regiodivergent Enantioselective γ-Additions of Oxazolones to 2,3-Butadienoates Catalyzed by Phosphines: Synthesis of α,α-Disubstituted α-Amino Acids and N,O-Acetal Derivatives, Journal of the American Chemical Society, 2016, 138(1), 265-271
Production Method 3
Reaction Conditions
Reference
- Product subclass 7: 2-aminoalkanoic acids (α-amino acids), Science of Synthesis, 2006, , 385-482
Production Method 4
Reaction Conditions
1.1 Reagents: 1,4-Dicyclohexyl 2,3-dihydroxy- (2R,3R)butanedioate , Tetrachlorobis(tetrahydrofuran)titanium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium diisopropylamide
1.3 -
1.2 Reagents: Lithium diisopropylamide
1.3 -
Reference
- Study of a new asymmetric synthesis of α-amino acids, Gaodeng Xuexiao Huaxue Xuebao, 2001, 22(10), 124-129
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
Reference
- Chiral salen-metal complexes as novel catalysts for the asymmetric synthesis of α-amino acids under phase transfer catalysis conditions, Tetrahedron, 2001, 57(13), 2491-2498
Production Method 6
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine, Journal of the Chemical Society, 1988, (1988), 305-12
Production Method 7
Reaction Conditions
Reference
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol Solvents: Toluene
1.2 -
1.2 -
Reference
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Copper, [[2,2′-[[(1R)-1-[[(phenylmethyl)thio]methyl]-1,2-ethanediyl]bis[(nitrilo… Solvents: Toluene ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
Reference
- New chiral CuII salen complexes as catalysts for asymmetric synthesis of α-substituted α-amino acids under phase-transfer catalysis conditions, Hayastani Kimiakan Handes, 2005, 58(3), 65-73
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 9 h, 20 - 25 °C
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
Reference
- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
1.2 Reagents: Silica
1.2 Reagents: Silica
Reference
- The influence of imine structure, catalyst structure and reaction conditions on the enantioselectivity of the alkylation of alanine methyl ester imines catalyzed by Cu(ch-salen), Tetrahedron Letters, 2001, 42(45), 8093-8096
Production Method 12
Reaction Conditions
Reference
- Enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids. Isosteres of asparagine, Tetrahedron, 1999, 55(34), 10413-10424
Production Method 13
Reaction Conditions
Reference
- Asymmetric synthesis of α-substituted D-amino acids via alkylation of glycine and alanine in chiral nickel(II) complexes, Khimicheskii Zhurnal Armenii, 1996, 49(1-3), 75-82
Production Method 14
Reaction Conditions
Reference
- Enantiospecific alkylations of alanine, Journal of the Chemical Society, 1998, (1998), 257-264
Production Method 15
Reaction Conditions
Reference
- Stereoselective synthesis of α-alkyl α-amino acids. Alkylation of 3-substituted 5H,10bH-oxazolo[3,2-c][1,3]benzoxazine-2(3H),5-diones, Journal of Organic Chemistry, 1990, 55(20), 5437-9
Production Method 16
Reaction Conditions
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
Reference
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536
Production Method 17
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Reference
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804
Production Method 18
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
Reference
- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, Journal of the Chemical Society, 1985, (1985), 171-2
(2R)-2-amino-2-methyl-pent-4-enoic acid Raw materials
- (2S,4R)-3-Benzoyl-2-(1,1-dimethylethyl)-4-methyl-4-(2-propen-1-yl)-5-oxazolidinone
- Alanine, N-(phenylmethylene)-, 1-methylethyl ester
- L-Alanine, N-[(2-hydroxyphenyl)methylene]-, phenylmethyl ester
- 5(4H)-Oxazolone, 2-(4-methoxyphenyl)-4-methyl-4-(2-propen-1-yl)-, (4R)-
- L-Alanine, N-[(4-chlorophenyl)methylene]-, methyl ester
- [N(E)]-N-(Phenylmethylene)-L-alanine 1-methylethyl ester
(2R)-2-amino-2-methyl-pent-4-enoic acid Preparation Products
(2R)-2-amino-2-methyl-pent-4-enoic acid Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:96886-56-5)(2R)-2-amino-2-methyl-pent-4-enoic acid
Order Number:A858663
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):236.0
Email:sales@amadischem.com
(2R)-2-amino-2-methyl-pent-4-enoic acid Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:96886-56-5)(2R)-2-amino-2-methyl-pent-4-enoic acid
Purity:99%
Quantity:1g
Price ($):236.0